N-propylquinolin-8-amine

Description

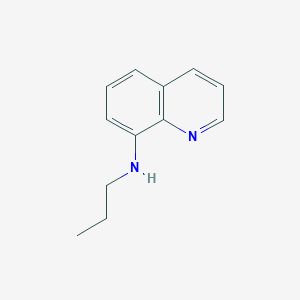

N-Propylquinolin-8-amine is a quinoline derivative featuring a propyl chain attached to the amine group at the 8-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Properties

IUPAC Name |

N-propylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWPDALKKGDTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of quinoline with N-propylamine under specific conditions. The reaction typically requires a catalyst, such as stannic chloride or indium(III) chloride, to facilitate the formation of the desired product . The reaction is usually carried out under aerobic conditions, and the yield can be optimized by adjusting the reaction time and temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis starting from ortho-nitro N-propargyl anilines. This method utilizes stoichiometric amounts of stannous chloride dihydrate or indium powder to achieve the desired product . The process is scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-propylquinolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-propylquinolin-8-amine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

Industry: It is utilized in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-propylquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The compound’s effects are mediated through various pathways, including the inhibition of bacterial gyrase and topoisomerase IV, which are essential for DNA replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular features of N-propylquinolin-8-amine and related compounds derived from the evidence:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The linear propyl chain in this compound likely enhances lipophilicity compared to polar groups like methoxy () or nitro (), improving membrane permeability. Branched alkyl chains (e.g., N-(butan-2-yl), ) may reduce solubility but increase metabolic stability.

- Methoxy groups () are electron-donating, which could stabilize intermediates in synthetic pathways.

- Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas non-ionic alkyl chains () may require formulation aids for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.